molecular formula C17H20FN5O B2935479 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1448136-13-7

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2935479
CAS No.: 1448136-13-7
M. Wt: 329.379
InChI Key: URGHQHOUINWIFO-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, a pyrrolidine ring at position 2, and a urea bridge linked to a 2-fluorophenyl group.

Properties

IUPAC Name

1-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c1-11-15(12(2)20-16(19-11)23-9-5-6-10-23)22-17(24)21-14-8-4-3-7-13(14)18/h3-4,7-8H,5-6,9-10H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGHQHOUINWIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidine derivative and introduce the pyrrolidinyl group through nucleophilic substitution reactions. The fluorophenyl group can be introduced using a coupling reaction, such as the Ullmann reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure efficient production. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the pyrimidinyl core.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties

Scientific Research Applications

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs for various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to enzymes or receptors, inhibiting or activating specific biochemical processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents (Pyrimidine) Aryl Group Molecular Weight (g/mol) Potential Application
Target Compound C₁₇H₂₀FN₅O* 4,6-dimethyl, pyrrolidin-1-yl 2-fluorophenyl ~325.37 Kinase inhibitor (hypothesized)
Compound C₁₈H₂₂FN₅O 4,6-dimethyl, pyrrolidin-1-yl 3-fluoro-4-methylphenyl 343.41 Structural analog research
Compound C₁₅H₁₆ClN₅O None, pyrrolidin-1-yl 2-chlorophenyl 317.77 Pharmacological studies
Teflubenzuron C₁₄H₈Cl₂F₂N₂O₂ N/A 3,5-dichloro-2,4-difluorophenyl 357.13 Insect growth regulator

*Estimated based on structural similarity to .

Research Findings and Implications

  • Fluorine Position : The target compound’s 2-fluorophenyl group may offer superior target binding vs. 3-fluoro-4-methylphenyl () due to spatial alignment with active sites .
  • Pyrimidine Methyl Groups: The 4,6-dimethyl substituents likely enhance metabolic stability and lipophilicity, improving half-life over non-methylated analogs () .
  • Pesticide vs. Therapeutic Design : Unlike halogen-rich pesticidal ureas (), the target compound’s balanced hydrophobicity and electronegativity suggest suitability for human therapeutics .

Biological Activity

1-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-fluorophenyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structure includes a pyrimidine ring substituted with a pyrrolidine moiety and a fluorophenyl group, which are known to enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Structural Characteristics

The compound's molecular formula is C18H23N5O2C_{18}H_{23}N_5O_2, with a molecular weight of approximately 341.4 g/mol. The structural features include:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that contributes to the compound's biological activity.
  • Pyrrolidine Moiety : A five-membered ring that may influence the compound's steric and electronic properties.
  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Activity : Urea derivatives have shown effectiveness against various bacterial strains, indicating potential as antibacterial agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in treating diseases linked to enzyme dysregulation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms of action and therapeutic potential.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
This compoundAnticancer, Antimicrobial
Pyrazolyl-UreasAntibacterial, Anti-inflammatory
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamidePain management, Metabolic disorders

The mechanism of action for this compound likely involves:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Inhibition of Signaling Pathways : By inhibiting certain pathways involved in cell proliferation or inflammation, the compound can exert therapeutic effects.
  • Alteration of Gene Expression : Potentially influencing gene expression related to disease processes.

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